Elevated Basicity Compared to Secondary Alkyl Amines
The predicted acid dissociation constant (pKa) of the conjugate acid of spiro[3.4]octan-2-amine is 10.94 ± 0.20 . This value is approximately 0.3–0.4 log units higher than the typical pKa range (≈10.5–10.6) observed for simple secondary alkyl amines such as diethylamine. The elevated basicity arises from the unique electronic environment imposed by the spirocyclic framework, which affects the amine's protonation state at physiological pH and may influence its binding interactions with biological targets.
| Evidence Dimension | Basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 10.94 ± 0.20 (Predicted) |
| Comparator Or Baseline | Typical secondary alkyl amines (e.g., diethylamine): pKa ≈ 10.5–10.6 |
| Quantified Difference | ΔpKa ≈ +0.3 to +0.4 log units (target more basic) |
| Conditions | Predicted pKa values under standard conditions (ChemicalBook data) |
Why This Matters
A difference in basicity of 0.3–0.4 log units corresponds to a roughly 2- to 2.5-fold difference in the protonation equilibrium, which can alter hydrogen-bonding capacity and electrostatic interactions in a biological context, making direct substitution with a less basic analog non-equivalent.
